Acephate-d3

Description

BenchChem offers high-quality Acephate-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acephate-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C4H10NO3PS |

|---|---|

Molecular Weight |

186.19 g/mol |

IUPAC Name |

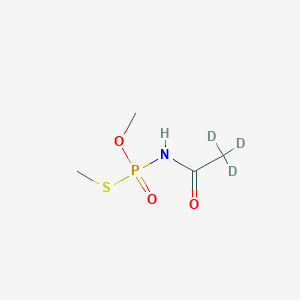

2,2,2-trideuterio-N-[methoxy(methylsulfanyl)phosphoryl]acetamide |

InChI |

InChI=1S/C4H10NO3PS/c1-4(6)5-9(7,8-2)10-3/h1-3H3,(H,5,6,7)/i1D3 |

InChI Key |

YASYVMFAVPKPKE-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NP(=O)(OC)SC |

Canonical SMILES |

CC(=O)NP(=O)(OC)SC |

Origin of Product |

United States |

Foundational & Exploratory

Acephate-d3 chemical structure and properties

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Acephate-d3, a deuterated isotopologue of the organophosphate insecticide Acephate. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize isotopically labeled compounds.

Chemical Structure and Properties

Acephate-d3, also known as O,S-Dimethyl N-(acetyl-d3)phosphoramidothioate, is a synthetic organophosphorus compound where the three hydrogen atoms of the acetyl group are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for the quantification of acephate in various matrices using mass spectrometry-based methods.

The key physicochemical properties of Acephate-d3 are summarized in the table below. Data for the unlabeled acephate are also provided for comparison where specific data for the deuterated form is not available.

| Property | Value (Acephate-d3) | Value (Acephate) | Reference(s) |

| Molecular Formula | C₄H₇D₃NO₃PS | C₄H₁₀NO₃PS | [1][2][3] |

| Molecular Weight | 186.18 g/mol | 183.16 g/mol | [1][4] |

| CAS Number | 2140327-70-2 | 30560-19-1 | [1][2][3] |

| Appearance | Solid | White to colorless solid | [3][5] |

| Solubility | Soluble in Chloroform, DMSO, Water | Water: 79-83.5 g/100 mL; Soluble in acetone, ethanol | [3][5] |

| Melting Point | Not available | 88-90 °C | [6] |

| Vapor Pressure | Not available | 1.7 x 10⁻⁶ mmHg at 24 °C | [4] |

| Octanol-Water Partition Coefficient (Kow) | Not available | 0.13 at 25 °C | [4] |

Synthesis of Acephate-d3

A plausible workflow for the synthesis is outlined below:

A logical workflow for the synthesis of Acephate-d3.

Experimental Protocols: Quantification of Acephate using Acephate-d3

Acephate-d3 is primarily used as an internal standard in isotope dilution mass spectrometry for the accurate quantification of acephate residues in environmental and biological samples.[7] Below is a representative experimental protocol for the analysis of acephate in a food matrix.

Objective: To quantify the concentration of acephate in a vegetable sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Acephate-d3 as an internal standard.

Methodology:

-

Sample Preparation (QuEChERS method):

-

Homogenize 10 g of the vegetable sample.

-

Add 10 mL of acetonitrile and a known amount of Acephate-d3 internal standard solution.

-

Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

-

Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

-

Take an aliquot of the supernatant (acetonitrile layer).

-

Add dispersive solid-phase extraction (d-SPE) cleanup salts (e.g., primary secondary amine (PSA), magnesium sulfate) to remove interferences.

-

Vortex and centrifuge at 10000 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A suitable gradient to separate acephate from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Acephate: Precursor ion (m/z 184.0) -> Product ions (e.g., m/z 143.0, m/z 95.0).

-

Acephate-d3: Precursor ion (m/z 187.0) -> Product ions (e.g., m/z 146.0, m/z 98.0).

-

-

Optimize collision energies and other MS parameters for maximum signal intensity.

-

-

-

Quantification:

-

Construct a calibration curve by plotting the ratio of the peak area of acephate to the peak area of Acephate-d3 against the concentration of acephate standards.

-

Calculate the concentration of acephate in the sample by interpolating the peak area ratio from the calibration curve.

-

Mechanism of Action and Signaling Pathway

Acephate, like other organophosphate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE).[1][3] AChE is crucial for the proper functioning of the nervous system, as it breaks down the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve signal.[8]

By inhibiting AChE, acephate leads to an accumulation of ACh in the synapse. This results in continuous stimulation of acetylcholine receptors on the postsynaptic neuron, leading to excitotoxicity, paralysis, and ultimately death in insects.[1] Acephate itself is a relatively weak inhibitor of AChE, but it is metabolized in vivo to methamidophos, which is a much more potent inhibitor.

The following diagram illustrates the normal function of a cholinergic synapse and its disruption by an acetylcholinesterase inhibitor like acephate.

Disruption of cholinergic signaling by Acephate.

References

- 1. researchgate.net [researchgate.net]

- 2. savemyexams.com [savemyexams.com]

- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Acephate | C4H10NO3PS | CID 1982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. lcms.cz [lcms.cz]

- 8. researchgate.net [researchgate.net]

Acephate-d3 CAS number and molecular weight

This document provides core technical specifications for the isotopically labeled organophosphate insecticide, Acephate-d3. The data presented below is intended for researchers, scientists, and professionals in drug development who require precise information for analytical and research purposes.

Acephate-d3 serves as an internal standard for the quantification of its unlabeled counterpart, acephate, in various analytical methodologies such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS)[1].

Chemical and Physical Properties

The fundamental chemical identifiers and properties of Acephate-d3 are summarized in the table below. This information is critical for accurate compound identification, experimental design, and data interpretation.

| Property | Value |

| CAS Number | 2140327-70-2[1][2][][4][5] |

| Molecular Formula | C₄H₇D₃NO₃PS[1] |

| Molecular Weight | 186.18 g/mol [][6][7] |

| Synonyms | Acephate-(acetyl-d3), O,S-Dimethyl N-(acetyl-d3)phosphoramidothioate[] |

References

- 1. caymanchem.com [caymanchem.com]

- 2. Acephate d3 | 2140327-70-2 | QKD32770 | Biosynth [biosynth.com]

- 4. Acephate-d3 (N-Acetyl-d3) | LGC Standards [lgcstandards.com]

- 5. Acephate D3 (acetyl D3) | LGC Standards [lgcstandards.com]

- 6. Acephate D3 (acetyl D3) | CymitQuimica [cymitquimica.com]

- 7. cdnisotopes.com [cdnisotopes.com]

A Technical Guide to the Synthesis and Isotopic Labeling of Acephate-d3

This technical guide provides a comprehensive overview of the synthesis of Acephate, with a specific focus on the preparation of its deuterated isotopologue, Acephate-d3. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of the synthetic methodology and experimental protocols.

Acephate is an organophosphate insecticide that functions by inhibiting acetylcholinesterase, an enzyme crucial for nerve function.[1][2] The isotopically labeled version, Acephate-d3, serves as an invaluable internal standard for quantitative analysis in mass spectrometry-based studies, such as pharmacokinetic and metabolic profiling.[1] The introduction of deuterium atoms allows for the differentiation of the labeled compound from its endogenous or unlabeled counterpart.[3]

Synthesis of Acephate

The synthesis of acephate typically involves a two-step process starting from O,O-dimethyl phosphoramidothioate. The first step is an isomerization reaction to form O,S-dimethyl phosphoramidothioate, also known as methamidophos.[4] This is followed by an acylation step to yield the final product, acephate.[5][6]

Several methods for the acylation step have been reported, utilizing reagents such as acetic anhydride or acetyl chloride.[5][6][7] The choice of acylating agent and reaction conditions can influence the yield and purity of the final product.

Isotopic Labeling: Synthesis of Acephate-d3

The synthesis of Acephate-d3 follows the same general pathway as the unlabeled compound. The key difference lies in the use of a deuterated acetylating agent during the acylation step. By using a reagent such as acetyl-d3 chloride, the three deuterium atoms are incorporated into the acetyl group of the acephate molecule.

The following diagram illustrates the general synthesis pathway for Acephate-d3 from O,S-dimethyl phosphoramidothioate.

Experimental Protocols

The following is a detailed protocol for the synthesis of Acephate-d3, adapted from established methods for acephate synthesis.[6]

Materials and Reagents:

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| O,S-Dimethyl phosphoramidothioate | 10265-92-6 | C₂H₈NO₂PS | 157.16 |

| Acetyl-d3 chloride | 19133-90-3 | C₂D₃ClO | 81.52 |

| Chloroform | 67-66-3 | CHCl₃ | 119.38 |

| Hydrochloric acid (for absorption) | 7647-01-0 | HCl | 36.46 |

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, charge a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas absorption trap (e.g., containing a dilute sodium hydroxide solution to neutralize the evolved hydrogen chloride gas) with O,S-dimethyl phosphoramidothioate and chloroform.

-

Acylation: While stirring the mixture, slowly add acetyl-d3 chloride dropwise from the dropping funnel. Maintain the reaction temperature between 40-50°C. The reaction is exothermic, and cooling may be required to control the temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Purification: The crude product can be purified by crystallization. Cool the reaction mixture to 0-5°C to induce crystallization. Collect the solid product by filtration and wash with cold chloroform. The product can be further purified by recrystallization from an appropriate solvent system.

-

Drying: Dry the purified Acephate-d3 product under vacuum to remove any residual solvent.

The following diagram provides a general workflow for the synthesis and purification of Acephate-d3.

Data Presentation

Quantitative Data for Synthesis:

The following table outlines the suggested quantities of reagents for the synthesis of Acephate-d3 on a laboratory scale.

| Reagent | Molar Ratio | Amount (g) | Moles (mol) |

| O,S-Dimethyl phosphoramidothioate | 1.0 | 15.7 | 0.1 |

| Acetyl-d3 chloride | 1.05 | 8.56 | 0.105 |

| Chloroform (solvent) | - | 100 mL | - |

Expected Product Characteristics:

| Parameter | Expected Value |

| Product | Acephate-d3 (O,S-Dimethyl-N-(acetyl-d3)phosphoramidothioate) |

| Molecular Formula | C₄H₇D₃NO₃PS |

| Molecular Weight | 186.19 g/mol |

| Theoretical Yield | 18.6 g |

| Isotopic Purity | >98% (dependent on the purity of acetyl-d3 chloride) |

| Appearance | White crystalline solid |

Disclaimer: This guide provides a general protocol. Researchers should always conduct a thorough literature review and risk assessment before performing any chemical synthesis. Reaction conditions may need to be optimized to achieve desired yields and purity. All work should be performed in a properly equipped laboratory with appropriate safety precautions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Acephate Technical Fact Sheet [npic.orst.edu]

- 3. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 4. CA2254516A1 - An improved process for making o,s-dimethyl phosphoramidothioate - Google Patents [patents.google.com]

- 5. bloomtechz.com [bloomtechz.com]

- 6. CN101255174A - Novel process for synthesis of acephate - Google Patents [patents.google.com]

- 7. Synthesis routes of Acephate [benchchem.com]

An In-depth Technical Guide on the Core Mechanism of Action of Acephate-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative analytical chemistry, particularly in chromatography and mass spectrometry, the use of internal standards is paramount for achieving accurate and reproducible results. This is especially critical in complex matrices such as those encountered in food safety, environmental monitoring, and clinical or preclinical studies. This technical guide delves into the core mechanism of action of Acephate-d3, a deuterated analog of the organophosphate insecticide acephate, when employed as an internal standard in analytical methodologies.

The Fundamental Principle: Isotope Dilution Mass Spectrometry

The use of a stable isotope-labeled internal standard, such as Acephate-d3, is a cornerstone of the isotope dilution mass spectrometry (IDMS) technique. The underlying principle is that a known quantity of the isotopically labeled analog of the analyte is added to the sample at the earliest stage of the analytical process. This "spiked" sample is then subjected to the entire workflow, including extraction, cleanup, and analysis.

Acephate-d3 is chemically identical to acephate, with the only distinction being the replacement of three hydrogen atoms with their heavier isotope, deuterium. This subtle alteration in mass does not significantly impact its chemical and physical properties. Consequently, Acephate-d3 exhibits nearly identical behavior to the native acephate throughout the analytical procedure. Any loss of the analyte during sample preparation or variations in instrument response will affect both the analyte and the internal standard to the same extent.

By measuring the ratio of the signal from the analyte (acephate) to that of the internal standard (Acephate-d3), accurate quantification can be achieved, as this ratio remains constant despite variations in sample handling or analytical conditions.

Core Mechanism of Action: Compensation for Analytical Variability

The primary role of Acephate-d3 as an internal standard is to correct for potential inconsistencies and errors that can arise during the analytical workflow. This compensatory mechanism can be broken down into three key areas:

-

Correction for Analyte Loss During Sample Preparation: The extraction of analytes from complex matrices is often incomplete and can be variable. By introducing Acephate-d3 at the beginning of the process, any physical loss of acephate during steps like liquid-liquid extraction, solid-phase extraction (SPE), or sample transfer will be mirrored by a proportional loss of Acephate-d3. The constant ratio of their signals in the final analysis effectively nullifies this variability.

-

Mitigation of Matrix Effects in Mass Spectrometry: Matrix effects are a significant challenge in LC-MS/MS analysis, where co-eluting endogenous components from the sample matrix can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source. This leads to inaccurate quantification. Since Acephate-d3 has virtually the same chromatographic retention time and ionization characteristics as acephate, it experiences the same degree of ion suppression or enhancement. Therefore, the ratio of their signals remains unaffected, providing a reliable measure of the analyte's concentration. For instance, in the analysis of pesticides in rice, acephate has been observed to exhibit signal amplification due to matrix effects.[1] The use of a deuterated internal standard helps to correct for such matrix-induced variations.

-

Compensation for Instrumental Variability: Fluctuations in the performance of the analytical instrument, such as variations in injection volume or detector response, can introduce errors in quantification. As both acephate and Acephate-d3 are analyzed simultaneously, any such instrumental drift will affect both compounds equally, thus preserving the accuracy of the calculated analyte concentration based on their signal ratio.

Data Presentation: Quantitative Performance Metrics

The effectiveness of an internal standard is demonstrated through validation experiments that assess parameters such as recovery, precision, and linearity. The use of isotopically labeled internal standards in combination with HPLC-MS/MS provides a high degree of selectivity and precision.[2]

| Parameter | Matrix | Method | Acephate | Acephate with Isotopically Labeled Internal Standard | Reference |

| Extraction Efficiency | Human Urine | Lyophilization, Dichloromethane Extraction | 52-63% | Not explicitly separated, but relative recovery is high | [2] |

| Relative Recovery | Human Urine | HPLC-MS/MS | - | Approximately 100% | [2] |

| Precision (RSD) | Human Urine | HPLC-MS/MS | - | < 18% | [2] |

| Limit of Detection (LOD) | Human Urine | HPLC-MS/MS | - | 0.001-0.282 ng/mL | [2] |

| Matrix Effect | Rice | LC/MS/MS | Signal Amplification (Positive Value) | Compensated by IS | [1] |

Table 1: Performance Metrics for Acephate Analysis

Experimental Protocols

A typical workflow for the analysis of acephate in a food matrix, such as a fruit or vegetable, using Acephate-d3 as an internal standard involves the following key steps. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a commonly employed sample preparation technique for pesticide residue analysis in food.

1. Sample Preparation (QuEChERS Method)

-

Homogenization: A representative portion of the sample (e.g., 10-15 g) is homogenized.

-

Internal Standard Spiking: A known amount of Acephate-d3 solution is added to the homogenized sample.

-

Extraction: Acetonitrile is added to the sample, followed by vigorous shaking to extract the analytes.

-

Salting Out: A mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation between the aqueous and organic layers. The sample is shaken and centrifuged.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a tube containing a sorbent material (e.g., primary secondary amine - PSA) to remove interfering matrix components. The tube is vortexed and centrifuged.

-

Final Extract: The resulting supernatant is the final extract ready for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Chromatographic Separation: The extract is injected into a liquid chromatography system, typically with a C18 column, to separate acephate and Acephate-d3 from other components.

-

Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both acephate and Acephate-d3 to ensure high selectivity and sensitivity.

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

| Acephate | 184.1 | 143.0 | 125.1 | 8 / 18 |

| Acephate-d3 | 187.1 | 146.0 | 128.1 | (Typically optimized to be similar to acephate) |

Table 2: Example MRM Transitions for Acephate and Acephate-d3 (Note: Optimal collision energies may vary between instruments).[3]

Mandatory Visualization

Below are Graphviz diagrams illustrating key aspects of the use of Acephate-d3 as an internal standard.

Caption: Experimental workflow for acephate analysis using Acephate-d3.

Caption: Logical relationship of error compensation by Acephate-d3.

Conclusion

The use of Acephate-d3 as an internal standard provides a robust and reliable method for the accurate quantification of acephate in complex samples. Its core mechanism of action lies in its ability to mimic the behavior of the native analyte throughout the entire analytical process. This allows for the effective compensation of analyte loss during sample preparation, mitigation of matrix effects in mass spectrometry, and correction for instrumental variability. For researchers, scientists, and drug development professionals, the implementation of deuterated internal standards like Acephate-d3 is a critical component in generating high-quality, defensible quantitative data.

References

In-Depth Technical Guide: Physical and Chemical Characteristics of Acephate-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Acephate-d3, a deuterated isotopologue of the organophosphate insecticide Acephate. This document is intended to serve as a critical resource for researchers engaged in analytical chemistry, environmental monitoring, and toxicology studies. Acephate-d3 is primarily utilized as an internal standard for the precise quantification of acephate in various matrices by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1]

Core Physical and Chemical Properties

The fundamental physicochemical characteristics of Acephate-d3 are summarized below. These properties are essential for developing analytical methods, understanding its environmental fate, and ensuring proper handling and storage.

| Property | Value | Reference |

| Formal Name | N-acetyl-d3-phosphoramidothioic acid, O,S-dimethyl ester | [1] |

| Molecular Formula | C₄H₇D₃NO₃PS | [1][2] |

| Formula Weight | 186.2 g/mol | [1] |

| CAS Number | 2140327-70-2 | [1][2] |

| Appearance | Solid | [1] |

| Purity | ≥99% deuterated forms (d1-d3) | [1] |

| Solubility | Soluble in Chloroform, DMSO, and Water | [1] |

| SMILES | O=C(C([2H])([2H])[2H])NP(OC)(SC)=O | [1] |

| InChI | InChI=1S/C4H10NO3PS/c1-4(6)5-9(7,8-2)10-3/h1-3H3,(H,5,6,7)/i1D3 | [1] |

| InChIKey | YASYVMFAVPKPKE-FIBGUPNXSA-N | [1] |

Note: The non-deuterated form, Acephate, is described as a white or transparent solid, or colorless crystals, with a strong mercaptan-like odor.[3][4]

Biological Activity and Mechanism of Action of Acephate

While Acephate-d3's primary role is as an analytical standard, the biological activity of its non-deuterated counterpart, Acephate, provides crucial context for its application in toxicological and environmental studies. Acephate is an organophosphate insecticide that functions by inhibiting the enzyme acetylcholinesterase (AChE).[1][3] This inhibition leads to the accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, which is lethal to insects.[3] Acephate itself is a weak inhibitor of acetylcholinesterase; however, it is metabolized in insects, plants, and animals to methamidophos, a more potent AChE inhibitor.[3]

In studies on rats, acephate has been shown to increase blood glucose, plasma corticosterone, and hepatic glycogen levels, while decreasing the activity of hepatic glucose-6-phosphate dehydrogenase (G6PDH) and adrenal cortisol levels.[1]

References

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the demanding realm of drug development and clinical research, the pursuit of accuracy and precision is paramount. Mass spectrometry (MS), coupled with liquid chromatography (LC), has emerged as a powerful tool for the sensitive and selective quantification of analytes in complex biological matrices. However, the inherent variability in sample preparation, instrument response, and matrix effects can pose significant challenges to data reliability. This technical guide delves into the core principles and practical applications of deuterated internal standards, the undisputed gold standard for mitigating these challenges and achieving robust and defensible quantitative data.

The Principle of Isotope Dilution Mass Spectrometry

At the heart of using deuterated internal standards is the principle of isotope dilution mass spectrometry (IDMS). This technique relies on the addition of a known quantity of an isotopically labeled version of the analyte of interest to the sample at the earliest stage of the analytical workflow. Deuterated internal standards are chemically identical to the analyte, with the only difference being the substitution of one or more hydrogen atoms with their heavier isotope, deuterium (²H).

This seemingly subtle modification is the key to their effectiveness. Because the deuterated standard and the native analyte are chemically indistinguishable, they exhibit virtually identical behavior throughout the entire analytical process, including extraction, chromatography, and ionization. Any sample loss or variation in instrument response will affect both the analyte and the internal standard to the same extent. Consequently, by measuring the ratio of the mass spectrometric signal of the analyte to that of the deuterated internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of variations in the analytical process.

Figure 1: Conceptual workflow of isotope dilution mass spectrometry.

Advantages of Deuterated Internal Standards

The use of deuterated internal standards offers several significant advantages over other types of internal standards, such as structural analogs:

-

Correction for Matrix Effects: Biological matrices like plasma, urine, and tissue are complex mixtures of endogenous compounds that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since the deuterated internal standard co-elutes with the analyte and has the same ionization properties, it experiences the same matrix effects, allowing for accurate correction.

-

Compensation for Sample Loss: During multi-step sample preparation procedures, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, some amount of the analyte may be lost. The deuterated internal standard, being chemically identical, will be lost to the same extent, ensuring that the analyte-to-internal-standard ratio remains constant.

-

Improved Accuracy and Precision: By correcting for variations in sample preparation and instrument response, deuterated internal standards significantly improve the accuracy (closeness to the true value) and precision (reproducibility) of the quantitative results. This is crucial for regulatory submissions and clinical decision-making.

-

Enhanced Method Robustness: Methods employing deuterated internal standards are generally more robust and less susceptible to minor variations in experimental conditions, leading to more reliable and transferable assays.

Quantitative Data Presentation

The impact of using deuterated internal standards on assay performance is evident in the validation data of bioanalytical methods. The following tables summarize the performance characteristics of a validated LC-MS/MS method for the simultaneous quantification of five immunosuppressive drugs using their respective deuterated internal standards.

Table 1: Linearity and Lower Limits of Quantification (LLOQ)

| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) |

| Cyclosporine A | 2.0 - 1250 | 2.0 |

| Tacrolimus | 0.5 - 42.2 | 0.5 |

| Sirolimus | 0.6 - 49.2 | 0.6 |

| Everolimus | 0.5 - 40.8 | 0.5 |

| Mycophenolic Acid | 10 - 7500 | 10 |

Table 2: Intra-Assay Precision and Accuracy

| Analyte | Concentration (ng/mL) | Precision (CV%) | Accuracy (%) |

| Cyclosporine A | 5 | 5.2 | 108 |

| 50 | 3.1 | 102 | |

| 500 | 2.5 | 101 | |

| Tacrolimus | 1 | 6.8 | 105 |

| 10 | 4.2 | 101 | |

| 30 | 3.8 | 99 | |

| Sirolimus | 1.2 | 7.1 | 106 |

| 12 | 4.5 | 102 | |

| 35 | 4.1 | 100 | |

| Everolimus | 1 | 6.5 | 104 |

| 10 | 4.0 | 101 | |

| 30 | 3.7 | 99 | |

| Mycophenolic Acid | 20 | 4.8 | 103 |

| 200 | 2.9 | 101 | |

| 2000 | 2.1 | 100 |

Table 3: Inter-Assay Precision and Accuracy

| Analyte | Concentration (ng/mL) | Precision (CV%) | Accuracy (%) |

| Cyclosporine A | 5 | 6.1 | 109 |

| 50 | 4.0 | 103 | |

| 500 | 3.2 | 102 | |

| Tacrolimus | 1 | 7.9 | 107 |

| 10 | 5.1 | 102 | |

| 30 | 4.5 | 100 | |

| Sirolimus | 1.2 | 8.2 | 108 |

| 12 | 5.5 | 103 | |

| 35 | 4.9 | 101 | |

| Everolimus | 1 | 7.5 | 106 |

| 10 | 4.8 | 102 | |

| 30 | 4.3 | 100 | |

| Mycophenolic Acid | 20 | 5.6 | 104 |

| 200 | 3.5 | 102 | |

| 2000 | 2.8 | 101 |

Experimental Protocols

The following is a detailed protocol for the extraction and analysis of immunosuppressants from whole blood using deuterated internal standards, based on the method by Buchwald et al. (2012).[1]

4.1. Materials and Reagents

-

Whole blood samples

-

Deuterated internal standards for each analyte (in methanol)

-

Zinc sulfate solution (0.2 M in water)

-

Acetonitrile

-

Methanol

-

Formic acid

-

Ammonium formate

-

Water (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges

4.2. Sample Preparation

-

Spiking: To 50 µL of whole blood sample, add 50 µL of the internal standard working solution (containing a known concentration of each deuterated internal standard).

-

Lysis and Protein Precipitation: Add 100 µL of zinc sulfate solution to the sample, vortex for 10 seconds to lyse the red blood cells. Then, add 200 µL of acetonitrile, vortex for 30 seconds to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 13,000 x g for 5 minutes.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

4.3. LC-MS/MS Analysis

-

Chromatographic Separation:

-

LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.

-

Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium formate.

-

Gradient: A suitable gradient program to achieve separation of the analytes.

-

Flow Rate: Appropriate for the column dimensions.

-

Injection Volume: Typically 10-20 µL.

-

-

Mass Spectrometric Detection:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-to-product ion transitions for each analyte and its deuterated internal standard.

-

Data Acquisition: Acquire data using the instrument's software.

-

4.4. Data Analysis

-

Peak Integration: Integrate the peak areas for the analyte and the deuterated internal standard for each sample, calibrator, and quality control sample.

-

Response Ratio Calculation: Calculate the peak area ratio of the analyte to the deuterated internal standard.

-

Calibration Curve Construction: Generate a calibration curve by plotting the response ratio of the calibrators against their known concentrations. Use a linear regression model with appropriate weighting.

-

Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their response ratios onto the calibration curve.

Mandatory Visualizations

Figure 2: Comprehensive LC-MS/MS workflow using deuterated internal standards.

Figure 3: Logical relationship of variation compensation by deuterated IS.

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry, particularly for applications demanding the highest levels of accuracy and precision. Their ability to mimic the behavior of the target analyte throughout the analytical process provides a robust solution to the challenges of sample loss and matrix effects. For researchers, scientists, and drug development professionals, a thorough understanding and proper implementation of deuterated internal standards are critical for generating reliable quantitative data that can withstand scientific and regulatory scrutiny. This technical guide provides a foundational understanding and practical framework for the successful application of this gold-standard technique.

References

Acephate-d3 safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of Acephate-d3

This guide provides comprehensive safety data and handling precautions for Acephate-d3, intended for researchers, scientists, and professionals in drug development. Acephate-d3 is the deuterated form of Acephate, an organophosphate insecticide.[1] It is primarily used as an internal standard for the quantification of Acephate in analytical testing, such as by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] The toxicological and safety data for Acephate are considered directly applicable to Acephate-d3, as the deuteration is unlikely to alter its primary chemical reactivity or biological effects.[1]

GHS Hazard Identification and Classification

Acephate is classified as harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[3]

Table 1: GHS Classification for Acephate | Category | Classification | Pictogram | Signal Word | Hazard Statement | | --- | --- | --- | --- | --- | | Acute Toxicity, Oral | Category 4[3][4][5] |

ngcontent-ng-c4139270029="" class="ng-star-inserted">| Warning[6] | H302: Harmful if swallowed[4][6][7] | | Specific Target Organ Toxicity (Repeated Exposure) | Category 1[3] |

| Danger[3] | Causes damage to organs through prolonged or repeated exposure[3] |

Precautionary Statements: [4][5]

-

Prevention:

-

Response:

-

Disposal:

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[4]

-

Handling and Safety Precautions

Personal Protective Equipment (PPE)

Proper PPE is critical to minimize exposure.

-

Respiratory Protection: For operations where dust may be generated, wear an approved respirator.[7] A positive pressure air-supplied respirator is recommended if there is a potential for uncontrolled release.

-

Hand Protection: Wear impervious chemical-resistant gloves (e.g., plastic, rubber, neoprene, or PVC).[3][7] Always wash the outside of gloves before removing them.[8]

-

Eye Protection: Use safety goggles with side protection or other protective eyewear.[9][10]

-

Skin and Body Protection: Wear a long-sleeved shirt, long pants, shoes with socks, and a lab coat or apron to prevent skin contact.[3][10]

Safe Handling and Storage

-

Handling: Use only in a well-ventilated area.[8][11] Avoid creating dust.[7][9] Do not eat, drink, or smoke when handling the product.[7] Wash hands thoroughly before breaks and after work.[9]

-

Storage: Store in the original, tightly closed container in a cool, dry, and well-ventilated place.[7][8] Keep away from food, drink, animal feedingstuffs, and incompatible materials like strong oxidizers and alkaline substances.[8][9] Store in a secured area away from children and animals.[3]

Emergency Procedures

First Aid Measures

Acephate is a cholinesterase inhibitor.[10][12] Atropine is an antidote.[8]

-

If Swallowed: Rinse mouth. Call a physician or Poison Control Center immediately.[4][9] Do not induce vomiting unless instructed to do so by a medical professional.

-

If Inhaled: Move the person to fresh air.[9] If breathing has stopped or is irregular, administer artificial respiration and seek immediate medical attention.[10]

-

On Skin: Remove contaminated clothing immediately.[8][9] Wash skin thoroughly with soap and water.

-

In Eyes: Hold eye open and rinse cautiously with water for several minutes.[9] Remove contact lenses, if present, after the first few minutes and continue rinsing. Seek medical advice if irritation persists.[9]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[9][10]

-

Hazards from Combustion: Heating to decomposition can produce toxic fumes, including oxides of nitrogen, phosphorus, and sulfur.[9][11]

-

Protective Equipment: Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).[9][10]

Accidental Release Measures

-

Personal Precautions: Avoid contact with skin, eyes, and clothing.[9] Do not breathe dust.[9]

-

Environmental Precautions: Prevent the substance from entering drains, surface water, or soil.[9][10]

-

Cleanup: Sweep or vacuum up the spilled material and place it in a suitable, labeled container for disposal.[10][11] Moisten the material first to prevent dusting if appropriate.[11]

Physical and Chemical Properties

Table 2: Physical and Chemical Properties of Acephate-d3 and Acephate | Property | Value | Source | | --- | --- | --- | | Chemical Formula | C₄H₇D₃NO₃PS |[2] | | Molecular Weight | 186.2 g/mol |[2] | | Appearance | White solid / Colorless crystals |[2][13][14] | | Odor | Pungent, like sulfur or rotten cabbage |[8][13] | | Density | 1.35 g/cm³ at 20 °C |[6][9] | | Melting Point | 88–90 °C |[6] | | Solubility | Soluble in water (79-83.5 g/100 mL), chloroform, and DMSO.[2][6][13] | | Vapor Pressure | 1.7 x 10⁻⁶ mmHg at 24 °C |[13] |

Toxicological Information

Acephate acts as a weak acetylcholinesterase inhibitor.[13] Its toxicity is partly attributed to its metabolism into methamidophos, which is a more potent inhibitor.[13]

Table 3: Acute Toxicity Data for Acephate

| Route | Species | Value | Source |

|---|---|---|---|

| Oral LD₅₀ | Male Rat | 945 mg/kg | [2] |

| Oral LD₅₀ | Female Rat | 866 mg/kg | [2] |

| Oral LD₅₀ | Rat (general) | 500-1000 mg/kg | [4][12] |

| Dermal LD₅₀ | Rat | >2000 mg/kg |

| Inhalation LC₅₀ | Rat (4-hour) | >15 mg/L |[13] |

-

Carcinogenicity: The U.S. EPA has classified acephate as a Group C, or possible human carcinogen, based on an increased incidence of liver tumors in female mice.[11][12][15]

-

Reproductive Toxicity: In one study, a no-observable-effect level (NOEL) was not established, with effects like low pregnancy rates and decreased numbers of live fetuses observed at all tested doses (50 ppm and higher).[12]

-

Symptoms of Exposure: Acute overexposure can lead to symptoms of cholinesterase inhibition, including headache, dizziness, nausea, vomiting, abdominal cramps, blurred vision, excessive salivation, and sweating.[12] Severe poisoning can result in convulsions, unconsciousness, and death.[15]

Experimental Protocols

Detailed, step-by-step experimental protocols for the toxicological assessment of Acephate-d3 are not available within the initial search results. The provided information cites the results of such studies (e.g., LD₅₀ values) rather than the full methodologies. However, the types of experiments conducted are standard toxicological assays.

For instance, the determination of an Oral LD₅₀ value typically involves the following general workflow:

-

Animal Model Selection: A specific strain and sex of a laboratory animal (e.g., Wistar rats) is chosen.

-

Dose-Ranging Study: Preliminary studies are conducted with a small number of animals to determine the approximate range of doses that cause mortality.

-

Main Study: Several groups of animals are administered single, escalating doses of the test substance (Acephate) via oral gavage. A control group receives only the vehicle (e.g., water or corn oil).

-

Observation: Animals are observed for a set period (typically 14 days) for signs of toxicity and mortality. Body weight and clinical signs are recorded regularly.

-

Necropsy: At the end of the study, all animals are euthanized and a gross necropsy is performed to identify any target organ effects.

-

Statistical Analysis: The mortality data is analyzed using statistical methods (e.g., Probit analysis) to calculate the LD₅₀, which is the dose estimated to be lethal to 50% of the test population.

Safety and Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of a chemical substance like Acephate-d3 from receipt to disposal.

Caption: Figure 1. A generalized workflow for handling hazardous chemicals.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. domyown.com [domyown.com]

- 4. bg.cpachem.com [bg.cpachem.com]

- 5. echemi.com [echemi.com]

- 6. Acephate - Wikipedia [en.wikipedia.org]

- 7. indofil.com [indofil.com]

- 8. labelsds.com [labelsds.com]

- 9. carlroth.com [carlroth.com]

- 10. hpmindia.com [hpmindia.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. beyondpesticides.org [beyondpesticides.org]

- 13. Acephate Technical Fact Sheet [npic.orst.edu]

- 14. Acephate | C4H10NO3PS | CID 1982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. unitedchemicals.in [unitedchemicals.in]

The Principle of Isotope Dilution Mass Spectrometry in the Analysis of Acephate Using Acephate-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core principles of Isotope Dilution Mass Spectrometry (IDMS) and its application in the quantitative analysis of the organophosphate insecticide, acephate, using its deuterated stable isotope, Acephate-d3, as an internal standard. This document details the underlying theory, experimental workflows, and data interpretation, offering a comprehensive resource for professionals in analytical chemistry and drug development.

Core Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry is a highly accurate and precise analytical technique for the quantification of chemical substances. The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to a sample containing the native (unlabeled) analyte. In this case, Acephate-d3, which is chemically identical to acephate but contains three deuterium atoms in place of three hydrogen atoms, serves as the internal standard.

The key to the accuracy of IDMS lies in the fact that the isotopically labeled standard is assumed to behave identically to the native analyte throughout the entire analytical process, including extraction, cleanup, and ionization in the mass spectrometer. Any sample loss or variation in instrument response will affect both the native analyte and the internal standard equally. Therefore, by measuring the ratio of the mass spectrometric signal of the native analyte to that of the isotopically labeled internal standard, an accurate quantification of the original concentration of the analyte in the sample can be achieved, irrespective of sample losses during preparation.

The concentration of the analyte is calculated based on the following principle: the final ratio of the isotopes in the mixture is a direct function of the initial amounts of the analyte in the sample and the added internal standard.

Experimental Workflow for Acephate Analysis using IDMS

The analysis of acephate in various matrices using IDMS with Acephate-d3 as an internal standard typically involves sample preparation, chromatographic separation, and mass spectrometric detection.

Caption: Experimental workflow for the quantitative analysis of acephate using Isotope Dilution Mass Spectrometry (IDMS) with Acephate-d3.

Detailed Experimental Protocols

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for the extraction of pesticide residues from food samples.[1][2][3][4]

-

Homogenization: Homogenize a representative portion of the food sample (e.g., 10-15 g of fruit or vegetable).

-

Spiking: Add a known volume of a standard solution of Acephate-d3 to the homogenized sample.

-

Extraction:

-

Add acetonitrile to the sample in a centrifuge tube.

-

Add a salt mixture, typically containing magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium acetate (NaOAc), to induce phase separation.[1]

-

Shake vigorously for 1 minute.

-

-

Centrifugation: Centrifuge the tube to separate the acetonitrile layer from the aqueous and solid phases.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take an aliquot of the acetonitrile supernatant.

-

Add a d-SPE sorbent mixture. For acephate, a combination of primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences is common.[5]

-

Vortex and centrifuge.

-

-

Final Extract: The resulting supernatant is ready for LC-MS/MS analysis.

Solid-Phase Extraction is a common technique for the extraction and pre-concentration of analytes from liquid samples like water.[6][7][8]

-

Sample Preparation: Filter the water sample to remove any particulate matter.

-

Spiking: Add a known amount of Acephate-d3 internal standard to the water sample.

-

SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol followed by water.[6][7]

-

Sample Loading: Pass the spiked water sample through the conditioned SPE cartridge. The acephate and Acephate-d3 will be retained on the sorbent.

-

Washing: Wash the cartridge with a weak solvent (e.g., water) to remove any unretained impurities.

-

Elution: Elute the retained analytes from the cartridge using a small volume of a strong organic solvent (e.g., acetonitrile or methylene chloride).[7]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Data Presentation: Quantitative Performance

The use of Acephate-d3 in IDMS provides high accuracy and precision for the quantification of acephate. The following tables summarize typical quantitative data obtained from various studies.

Table 1: Recovery and Precision of Acephate Analysis in Different Matrices

| Matrix | Extraction Method | Fortification Level (ng/g) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference(s) |

| Human Urine | Lyophilization & Dichloromethane Extraction | 10 | ~100 | < 18 | [9][10] |

| Human Urine | Lyophilization & Dichloromethane Extraction | 100 | ~100 | < 18 | [9][10] |

| Rice | QuEChERS | 10 | 70-120 | < 20 | [11] |

| Rice | QuEChERS | 100 | 70-120 | < 20 | [11] |

| Brinjal | QuEChERS | 10 | 76.6 - 97.3 | 3.3 - 11.8 | |

| Okra | QuEChERS | 10 | 81.6 - 99.5 | 3.2 - 11.8 |

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Acephate

| Matrix | Analytical Method | LOD (ng/mL or mg/kg) | LOQ (ng/mL or mg/kg) | Reference(s) |

| Human Urine | HPLC-MS/MS | 0.001 - 0.282 ng/mL | Not Specified | [9][10] |

| Water | LC-MS/MS | 0.33 - 8.13 ng/L | 1.09 - 26.84 ng/L | [12] |

| Brinjal & Okra | GC-MS | 0.003 mg/kg | 0.01 mg/kg |

Mechanism of Action: Cholinergic Signaling Pathway Disruption

Acephate is an organophosphate insecticide that exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[13][14][15] AChE is crucial for the normal functioning of the nervous system, where it is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[13][15]

Caption: Disruption of the cholinergic signaling pathway by acephate through the inhibition of acetylcholinesterase (AChE).

The inhibition of AChE by acephate leads to an accumulation of acetylcholine in the synaptic cleft.[13][15] This results in the continuous stimulation of cholinergic receptors on the postsynaptic neuron, leading to hyper-excitation of the nervous system and ultimately causing the toxic effects observed in insects and other organisms.[14]

Conclusion

The use of Acephate-d3 as an internal standard in Isotope Dilution Mass Spectrometry offers a robust, highly accurate, and precise method for the quantitative analysis of acephate in a variety of complex matrices. This technical guide has provided a comprehensive overview of the core principles, detailed experimental protocols for common sample types, a summary of expected quantitative performance, and an illustration of the biochemical mechanism of action of acephate. By leveraging the principles of IDMS, researchers and scientists can achieve reliable and high-quality data essential for regulatory compliance, environmental monitoring, and drug development.

References

- 1. shimisanj.com [shimisanj.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. QuEChERS Sample Preparation Approach for Mass Spectrometric Analysis of Pesticide Residues in Foods | Springer Nature Experiments [experiments.springernature.com]

- 5. labsertchemical.com [labsertchemical.com]

- 6. epa.gov [epa.gov]

- 7. researchgate.net [researchgate.net]

- 8. Multiresidue Method for Determination of 67 Pesticides in Water Samples Using Solid-Phase Extraction with Centrifugation and Gas Chromatography-Mass Spectrometry [scirp.org]

- 9. Method for determination of acephate, methamidophos, omethoate, dimethoate, ethylenethiourea and propylenethiourea in human urine using high-performance liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. azom.com [azom.com]

- 12. researchgate.net [researchgate.net]

- 13. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Acephate-d3: A Technical Guide to Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Acephate-d3 in various organic solvents. Acephate-d3 is the deuterated form of Acephate, an organophosphate insecticide. In analytical and research settings, Acephate-d3 is often used as an internal standard for the quantification of Acephate in various matrices.[1][2] Understanding its solubility is critical for sample preparation, standard solution preparation, and the development of analytical methods.

Quantitative Solubility Data of Acephate

The following tables summarize the quantitative solubility of Acephate in a range of organic solvents. This data is essential for selecting appropriate solvents for stock solutions, extractions, and chromatographic analyses.

Table 1: Solubility of Acephate in Various Organic Solvents at 25°C

| Solvent | Solubility ( g/100 mL) |

| Acetone | 15.1[4][5] |

| Ethanol | >10.0[4][5] |

| Methanol | 5.75[4] |

| Ethyl Acetate | 3.5[4][5] |

| Benzene | 1.6[4][5] |

| Hexane | <0.1[4][5] |

Table 2: Temperature-Dependent Solubility of Acephate in Selected Solvents

| Temperature (K) | Dichloromethane (mole fraction) | Acetone (mole fraction) | Ethyl Acetate (mole fraction) | 2-Propanol (mole fraction) |

| 292.90 | 0.1989 | 0.1033 | 0.0455 | 0.0388 |

| 297.80 | 0.2311 | 0.1198 | 0.0532 | 0.0453 |

| 302.70 | 0.2678 | 0.1389 | 0.0621 | 0.0528 |

| 307.60 | 0.3101 | 0.1612 | 0.0724 | 0.0615 |

| 312.50 | 0.3582 | 0.1871 | 0.0843 | 0.0716 |

| 317.40 | 0.4131 | 0.2173 | 0.0980 | 0.0833 |

| 322.30 | 0.4759 | 0.2524 | 0.1139 | 0.0968 |

| 327.60 | 0.5543 | 0.2967 | 0.1339 | 0.1139 |

Data sourced from a study on the solubility of Acephate in different solvents from (292.90 to 327.60) K.[6]

Experimental Protocol for Solubility Determination

The following methodology outlines a common procedure for determining the solubility of a compound like Acephate in organic solvents using a laser-monitoring observation technique.[6] This method is based on the synthetic method where a solid-liquid mixture of known composition is heated until the solid phase disappears.

Materials:

-

Acephate (purified)

-

Selected organic solvents (analytical grade, dehydrated)

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic bath

-

Laser-monitoring system

-

Precision balance

Procedure:

-

Sample Preparation: A known mass of Acephate and the selected solvent are weighed and added to the jacketed glass vessel.

-

Heating and Dissolution: The solution is heated at a constant rate while being continuously stirred. The temperature is controlled by the thermostatic bath.

-

Laser Monitoring: A laser beam is passed through the solution, and the light transmission is monitored. As the solid dissolves, the light transmission increases.

-

Equilibrium Point Determination: The temperature at which the last solid particle disappears, indicated by a sharp increase to maximum light transmission, is recorded as the equilibrium temperature for that specific composition.

-

Data Collection: The experiment is repeated with different compositions of Acephate and solvent to determine the solubility over a range of temperatures.

-

Data Correlation: The experimental solubility data is then correlated with a semi-empirical equation to model the solubility curve.

Visualizing Experimental and Analytical Workflows

Diagrams are crucial for representing complex scientific processes. Below are Graphviz diagrams illustrating a typical workflow for solubility determination and a general analytical workflow for Acephate-d3.

Caption: Workflow for Determining Acephate-d3 Solubility.

Caption: Analytical Workflow for Acephate using Acephate-d3.

This guide provides foundational knowledge on the solubility of Acephate-d3, leveraging data from its non-deuterated form. The experimental and analytical workflows presented offer a practical framework for researchers in the field. For specific applications, it is always recommended to perform in-house solubility tests to confirm these findings.

References

Methodological & Application

Application Note: Quantification of Acephate in Food Matrices using LC-MS/MS and Acephate-d3

Abstract

This application note details a robust and sensitive method for the quantification of acephate in various food matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure and utilizes Acephate-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and procedural losses. The method has been validated according to SANTE guidelines, demonstrating excellent performance in terms of linearity, recovery, precision, and sensitivity, making it suitable for routine monitoring and regulatory compliance testing.

Introduction

Acephate is a widely used organophosphate insecticide for controlling pests on a variety of agricultural crops, including fruits and vegetables.[1] Due to its potential risks to human health, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for acephate in food products.[2][3] Therefore, sensitive and reliable analytical methods are crucial for monitoring its presence in the food supply.

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the preferred technique for pesticide analysis due to its high selectivity, sensitivity, and applicability to a wide range of compounds. The primary challenge in analyzing pesticide residues in complex food matrices is the "matrix effect," where co-extracted components can suppress or enhance the analyte signal, leading to inaccurate quantification.[4] The use of a stable isotope-labeled internal standard, such as Acephate-d3, which co-elutes with the analyte and behaves similarly during extraction and ionization, is the most effective way to compensate for these effects.

This note provides a comprehensive protocol for the extraction, separation, and quantification of acephate in diverse food matrices, validated to meet stringent regulatory performance criteria.[5]

Experimental

2.1 Materials and Reagents

-

Standards: Acephate (≥98% purity), Acephate-d3 (≥98% purity, isotopic purity ≥99%).

-

Solvents: LC-MS grade acetonitrile, methanol, and water.

-

Reagents: Formic acid (≥98%), anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium acetate (NaOAc).

-

QuEChERS Kits: Pre-packaged extraction salts (e.g., 4 g MgSO₄, 1 g NaCl) and dispersive solid-phase extraction (dSPE) tubes containing primary secondary amine (PSA) and MgSO₄. Kits may be adapted for different matrices (e.g., with C18 for fatty matrices).[6]

2.2 Instrumentation

-

LC System: A UHPLC or HPLC system capable of binary gradient elution (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC).[7]

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex QTRAP, Agilent 6400 Series, Waters Xevo TQ).[7][8]

-

Sample Preparation: High-speed homogenizer, refrigerated centrifuge, vortex mixer, analytical balance.

2.3 Standard Preparation

-

Stock Solutions (1000 µg/mL): Prepare individual stock solutions of acephate and Acephate-d3 in acetonitrile. Store at -20°C.

-

Intermediate Solutions: Prepare working standard solutions by serial dilution of the stock solutions in acetonitrile.

-

Internal Standard (IS) Working Solution (1 µg/mL): Dilute the Acephate-d3 stock solution in acetonitrile.

-

Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 200 ng/mL) by spiking appropriate amounts of the acephate working solution into blank matrix extract or solvent.[9] Each standard must contain a constant concentration of the IS (e.g., 50 ng/mL). Matrix-matched calibration is recommended to mitigate matrix effects.[4]

2.4 Sample Preparation (QuEChERS Protocol) The AOAC Official Method 2007.01 or EN 15662 are common buffered QuEChERS procedures.[7][10]

-

Homogenization: Weigh 10-15 g of a representative, homogenized food sample into a 50 mL centrifuge tube.[11][12] For dry samples like cereals, add an appropriate amount of water to rehydrate before extraction.

-

Spiking: Add a defined volume of the Acephate-d3 IS working solution to each sample, blank, and quality control (QC) sample.

-

Extraction: Add 10-15 mL of 1% acetic acid in acetonitrile to the tube. Cap and shake vigorously for 1 minute.[11]

-

Salting-Out: Add the QuEChERS extraction salt packet (e.g., 4 g MgSO₄ and 1 g NaCl, or 6 g MgSO₄ and 1.5 g NaOAc).[6] Immediately cap and shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.[11]

-

Dispersive SPE Cleanup (dSPE): Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer into a 2 mL dSPE tube containing PSA sorbent and anhydrous MgSO₄.

-

Final Centrifugation: Vortex the dSPE tube for 30 seconds and centrifuge at high speed for 2-5 minutes.

-

Analysis: Transfer the final extract into an autosampler vial for LC-MS/MS analysis. Dilution with water may be necessary to improve the peak shape of early-eluting polar compounds like acephate.[7]

2.5 LC-MS/MS Method Parameters The following tables outline the typical starting conditions for the analysis.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

|---|---|

| Column | C18 Reverse Phase (e.g., 100 x 2.1 mm, <2 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol/Acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 2 - 10 µL |

| Column Temp. | 40 °C |

| Gradient | Start at 5-10% B, ramp to 95% B, hold, and re-equilibrate |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM)[7] |

| Ion Spray Voltage | +4500 to +5500 V |

| Source Temp. | 400 - 550 °C |

| Nebulizer Gas | 40 - 60 psi |

| Drying Gas | 40 - 60 psi |

| Collision Gas | Nitrogen or Argon |

| Dwell Time | 20 - 100 ms |

Table 3: Optimized MRM Transitions for Acephate and Acephate-d3

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | CE (eV) | Polarity | Use |

|---|---|---|---|---|---|---|

| Acephate | 184.0 | 143.0 | 50 | 15 | Positive | Quantifier[13] |

| Acephate | 184.0 | 95.0 | 50 | 25 | Positive | Qualifier |

| Acephate-d3 | 187.0 | 146.0 | 50 | 15 | Positive | Internal Std. |

Results and Data Presentation

Method performance was evaluated across several food matrices (e.g., tomato, rice, spinach). All validation parameters were assessed according to SANTE/11312/2021 guidelines.[14]

3.1 Linearity Linearity was assessed using matrix-matched calibration curves ranging from 1 to 200 ng/mL. The method demonstrated excellent linearity with a coefficient of determination (R²) > 0.99 for all matrices tested.[14]

Table 4: Linearity of Acephate in Different Matrices

| Matrix | Calibration Range (ng/mL) | Regression Equation | R² |

|---|---|---|---|

| Solvent | 1 - 200 | y = 0.025x + 0.003 | 0.9995 |

| Tomato | 1 - 200 | y = 0.021x + 0.005 | 0.9989 |

| Rice | 1 - 200 | y = 0.019x + 0.002 | 0.9991 |

3.2 Accuracy (Recovery) and Precision (RSD) Accuracy and precision were determined by analyzing blank matrix samples spiked at three concentration levels (n=5). The use of the Acephate-d3 internal standard ensured high accuracy. Mean recoveries were within the acceptable range of 70-120%, with relative standard deviations (RSD) below 15%.[5]

Table 5: Recovery and Precision Data for Acephate

| Matrix | Spiking Level (µg/kg) | Mean Recovery (%) | RSD (%) |

|---|---|---|---|

| Tomato | 10 (LOQ) | 95.4 | 8.2 |

| 50 | 98.2 | 5.5 | |

| 100 | 101.5 | 4.1 | |

| Rice | 10 (LOQ) | 91.3 | 11.4 |

| 50 | 96.8 | 7.8 | |

| 100 | 99.2 | 6.3 | |

| Spinach | 10 (LOQ) | 88.7 | 12.1 |

| 50 | 94.5 | 8.9 |

| | 100 | 97.1 | 7.0 |

3.3 Sensitivity: LOD and LOQ The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were established based on signal-to-noise ratios (S/N) of 3 and 10, respectively, from spiked blank matrix samples.[15]

Table 6: Method Detection and Quantitation Limits

| Matrix | LOD (µg/kg) | LOQ (µg/kg) |

|---|---|---|

| Tomato | 2.5 | 10 |

| Rice | 3.0 | 10 |

| Spinach | 3.5 | 10 |

Protocols

Protocol 1: Sample Extraction and Cleanup

-

Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.

-

Add 100 µL of 1 µg/mL Acephate-d3 internal standard solution.

-

Add 10 mL of 1% acetic acid in acetonitrile. Vortex for 1 min.

-

Add QuEChERS salts (4 g MgSO₄, 1 g NaCl). Shake vigorously for 1 min.

-

Centrifuge at 4000 rpm for 5 min.

-

Transfer 1 mL of the supernatant to a 2 mL dSPE tube (PSA/MgSO₄).

-

Vortex for 30 sec and centrifuge at 10000 rpm for 2 min.

-

Filter the final extract through a 0.22 µm filter into an autosampler vial.

Protocol 2: LC-MS/MS Analysis

-

Set up the LC-MS/MS system with the parameters listed in Tables 1 and 2.

-

Create an analysis sequence including solvent blanks, matrix blanks, calibration standards, and samples.

-

Equilibrate the column for at least 15 minutes before the first injection.

-

Acquire data using the MRM transitions specified in Table 3.

-

Process the data using the instrument's software. Generate a calibration curve by plotting the peak area ratio (Acephate/Acephate-d3) against the concentration of acephate.

-

Quantify acephate concentration in the samples using the generated calibration curve.

Visualizations

References

- 1. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ultrasensitive detection of acephate based on carbon quantum dots-mediated fluorescence inner filter effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fssai.gov.in [fssai.gov.in]

- 4. eurl-pesticides.eu [eurl-pesticides.eu]

- 5. esydops.gr [esydops.gr]

- 6. labsertchemical.com [labsertchemical.com]

- 7. agilent.com [agilent.com]

- 8. lcms.cz [lcms.cz]

- 9. s4science.at [s4science.at]

- 10. QuEChERS Sample Preparation Approach for Mass Spectrometric Analysis of Pesticide Residues in Foods | Springer Nature Experiments [experiments.springernature.com]

- 11. lcms.cz [lcms.cz]

- 12. researchgate.net [researchgate.net]

- 13. WO2019147630A1 - Triple quadrupole mass spectrometers configured to detect mrm transitions of pesticide residues - Google Patents [patents.google.com]

- 14. scribd.com [scribd.com]

- 15. researchtrend.net [researchtrend.net]

Application Notes and Protocols: Quantification of Acephate in Environmental Water Samples using Acephate-d3 as an Internal Standard by LC-MS/MS

Introduction

Acephate is a widely used organophosphate insecticide for controlling a broad range of pests in agricultural and residential settings.[1] Due to its high water solubility, it has the potential to contaminate surface and groundwater, posing a risk to ecosystems and human health.[1][2] Accurate and sensitive monitoring of acephate levels in environmental water samples is therefore crucial. This application note details a robust and reliable method for the quantification of acephate in water samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Acephate-d3 as an internal standard to ensure high accuracy and precision.

The use of an isotopically labeled internal standard like Acephate-d3 is critical for compensating for matrix effects and variations in sample preparation and instrument response, leading to more reliable quantitative results.[3]

Experimental Protocols

This section outlines the detailed methodology for the analysis of acephate in environmental water samples.

Sample Collection and Preservation

-

Collect water samples in clean amber glass bottles to prevent photodegradation.

-

Upon collection, acidify the samples to a pH below 4 with a suitable acid (e.g., sulfuric or formic acid) to minimize microbial degradation of acephate.

-

Store the samples at 4°C and analyze them as soon as possible, preferably within 48 hours of collection.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely accepted technique for the extraction and pre-concentration of polar pesticides like acephate from water samples.[1][4] Oasis HLB cartridges are often preferred for their good recoveries with polar compounds.[1][4]

-

Materials:

-

Oasis HLB SPE Cartridges (e.g., 200 mg, 6 mL)

-

Methanol (HPLC grade)

-

Deionized water

-

Ethyl acetate or other suitable elution solvent

-

Nitrogen evaporator

-

Acephate and Acephate-d3 analytical standards

-

-

Procedure:

-

Cartridge Conditioning: Condition the Oasis HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Ensure the cartridge does not go dry.

-

Internal Standard Spiking: Fortify a known volume of the water sample (e.g., 100 mL) with a specific concentration of Acephate-d3 internal standard (e.g., 10 µg/L).

-

Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Cartridge Washing: After loading, wash the cartridge with 5 mL of deionized water to remove any interfering substances.

-

Analyte Elution: Elute the retained acephate and Acephate-d3 from the cartridge with a suitable solvent. A common choice is ethyl acetate (e.g., 2 x 4 mL).

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in a small volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

-

Instrumental Analysis: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry provides the high selectivity and sensitivity required for trace-level quantification of pesticides.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

LC Parameters (Typical):

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm) is commonly used.

-

Mobile Phase: A gradient elution with:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

MS/MS Parameters (Typical):

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

Key Parameters: Nebulizer gas flow, heated drying gas flow, interface voltage, desolvation line temperature, and heating block temperature should be optimized for the specific instrument.[5]

-

Data Presentation

The following tables summarize typical quantitative data for the analysis of acephate. Note that these values can vary depending on the specific instrumentation, method, and matrix.

Table 1: LC-MS/MS MRM Transitions for Acephate and Acephate-d3

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| Acephate | 184.0 | 143.0 | 95.0 | 15 - 25 |

| Acephate-d3 | 187.0 | 146.0 | 98.0 | 15 - 25 |

Note: Collision energies should be optimized for the specific instrument being used.

Table 2: Method Performance Data for Acephate Analysis in Water

| Parameter | Typical Value | Reference |

| Limit of Detection (LOD) | 0.2 µg/L | [2] |

| Limit of Quantification (LOQ) | 0.5 µg/L | [2] |

| Recovery | 70-120% | [6] |

| Linearity (r²) | > 0.99 | [5] |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the analytical protocol.

Caption: Experimental workflow for the analysis of acephate in water.

Conclusion

The described LC-MS/MS method utilizing solid-phase extraction and an isotopically labeled internal standard (Acephate-d3) provides a sensitive, selective, and reliable approach for the quantification of acephate in environmental water samples. This methodology is well-suited for routine monitoring and research applications, enabling accurate assessment of water quality and potential environmental contamination.

References

- 1. epa.gov [epa.gov]

- 2. agilent.com [agilent.com]

- 3. Method for determination of acephate, methamidophos, omethoate, dimethoate, ethylenethiourea and propylenethiourea in human urine using high-performance liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. Unexpected formation of N′-phenyl-thiophosphorohydrazidic acid O,S-dimethyl ester from acephate: chemical, biotechnical and computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis routes of Acephate [benchchem.com]

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Acephate using Acephate-d3 as an Internal Standard

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of the organophosphate insecticide Acephate in various matrices using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The protocol incorporates the use of a deuterated internal standard, Acephate-d3, to ensure high accuracy and precision.

Introduction

Acephate is a widely used organophosphate insecticide for controlling a broad range of pests on agricultural crops and in public health programs. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for Acephate in food and environmental samples. Consequently, sensitive and reliable analytical methods are crucial for monitoring its presence. This application note details a robust HPLC-MS/MS method employing the stable isotope-labeled internal standard, Acephate-d3, for accurate quantification. The use of an internal standard that closely mimics the analyte's chemical and physical properties minimizes variations arising from sample preparation and instrument response.

Experimental Protocols

Materials and Reagents

-

Standards: Acephate (≥98% purity), Acephate-d3 (isotopic purity ≥98%)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

-

QuEChERS Salts: Magnesium sulfate (anhydrous), Sodium chloride, Sodium citrate, Disodium citrate sesquihydrate

-

Dispersive SPE (dSPE): Primary secondary amine (PSA) sorbent, C18 sorbent, Magnesium sulfate (anhydrous)

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Acephate and Acephate-d3 in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Acephate stock solution with a 50:50 (v/v) mixture of acetonitrile and water. Each calibration standard should be fortified with the Acephate-d3 internal standard at a constant concentration.

Sample Preparation (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is employed for the extraction of Acephate from the sample matrix.

-

Homogenization: Homogenize a representative portion of the sample.

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the appropriate amount of QuEChERS extraction salts.

-

Vortex vigorously for 1 minute.

-

-

Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.

-

Dispersive SPE Cleanup:

-

Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE tube containing PSA, C18, and anhydrous magnesium sulfate.

-

Vortex for 30 seconds.

-

-

Final Centrifugation: Centrifuge at high speed for 5 minutes.

-

Fortification: Fortify the final extract with the Acephate-d3 internal standard.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC-MS/MS Instrumentation and Conditions

High-Performance Liquid Chromatography (HPLC):

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |